REACTION_CXSMILES
|
C1(C)C=CC=CC=1NC1[O:9][C:10]2[CH:16]=[C:15]([CH2:17][CH2:18]C(NC3C=CC([C@H](C)CC(O)=O)=CC=3)=O)[CH:14]=[CH:13][C:11]=2[N:12]=1.C([O-])=[O:36].[NH4+].[CH2:39]([OH:41])[CH3:40]>[Pd]>[NH2:12][C:11]1[CH:13]=[CH:14][C:15]([CH2:17][C:18]([O:41][CH2:39][CH3:40])=[O:36])=[CH:16][C:10]=1[OH:9] |f:1.2|
|
Name
|
ethyl 3-hydroxy4-nitrophenylacetate
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C1(=C(C=CC=C1)NC=1OC2=C(N1)C=CC(=C2)CCC(=O)NC2=CC=C(C=C2)[C@@H](CC(=O)O)C)C
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
C(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
1 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
After 30 minutes the mixture was filtered hot through a pad
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
of filter-aid
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=C(C=C1)CC(=O)OCC)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.3 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |